6-Bromo-8-methoxyimidazo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,5-a]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
the general approach involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxyimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-8-methoxyimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-Bromo-2-iodo-6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Bromo-8-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-8-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-6(9)4-11-5-10-3-7(8)11/h2-5H,1H3 |
InChI Key |
AUVHMNSYUNMPKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=CN=C2)Br |
Origin of Product |
United States |
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